molecular formula C20H20O4S2 B8595905 5,6-Di(benzenesulfonyl)bicyclo[2.2.2]oct-2-ene CAS No. 807627-79-8

5,6-Di(benzenesulfonyl)bicyclo[2.2.2]oct-2-ene

Cat. No.: B8595905
CAS No.: 807627-79-8
M. Wt: 388.5 g/mol
InChI Key: CVIZSRYBTFXZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Di(benzenesulfonyl)bicyclo[2.2.2]oct-2-ene is a useful research compound. Its molecular formula is C20H20O4S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

807627-79-8

Molecular Formula

C20H20O4S2

Molecular Weight

388.5 g/mol

IUPAC Name

5,6-bis(benzenesulfonyl)bicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C20H20O4S2/c21-25(22,17-7-3-1-4-8-17)19-15-11-13-16(14-12-15)20(19)26(23,24)18-9-5-2-6-10-18/h1-11,13,15-16,19-20H,12,14H2

InChI Key

CVIZSRYBTFXZDT-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(C2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixed solution of 3.16 g (39.5 mmol) of 1,3-cyclohexadiene, 10.5 g (34.05 mmol) of trans-1,2-bis(phenylsulfonyl)ethylene, and 200 ml of toluene was refluxed for 7 hours. Then, the mixed solution was cooled and concentrated under reduced pressure to yield a reaction mixture. The reaction crude product was recrystallized (chloroform/hexane) to yield 5,6-bis(phenylsulfonyl)-bicyclo[2,2,2]octa-2-ene (13.8 g, 35.6 mmol, 90% yield).
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

29.33 g of trans-1,2-diphenylsulfonylethylene was dissolved in 200 ml of toluene, and then, 11.4 ml of 1,3-cyclohexadiene was added, followed by dry distillation for 21 hours and then by recrystallization to obtain 35.66 g (yield: 96.5%) of 5,6-diphenylsulfonyl-bicyclo-[2,2,2]oct-2-ene.
Quantity
29.33 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two

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